N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide
Description
Properties
CAS No. |
89565-54-8 |
|---|---|
Molecular Formula |
C18H16N4O5S |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)sulfonylphenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C18H16N4O5S/c1-12-10-13(2)21(20-12)28(26,27)17-8-6-15(7-9-17)19-18(23)14-4-3-5-16(11-14)22(24)25/h3-11H,1-2H3,(H,19,23) |
InChI Key |
GAXZWLAMAFOTAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide typically involves multiple steps
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Nitrobenzamide Moiety: The final step involves the coupling of the sulfonylated pyrazole with 3-nitrobenzoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate.
Major Products
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could induce apoptosis in breast cancer cells through the modulation of specific signaling pathways .
Anti-inflammatory Effects
The compound has also shown promise in treating inflammatory diseases. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of rheumatoid arthritis and other inflammatory conditions . This anti-inflammatory action is attributed to its ability to interfere with the NF-kB signaling pathway.
Antimicrobial Properties
Another area of research involves the antimicrobial activity of this compound. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or preservatives .
Agrochemicals
Pesticide Development
In agrochemical research, the compound has been explored as a potential pesticide. Its structural features allow it to interact with biological systems in pests, leading to effective pest control strategies. Field trials have indicated that formulations containing this compound can significantly reduce pest populations without adversely affecting non-target organisms .
Material Science
Polymer Chemistry
this compound has been utilized in synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has resulted in materials that exhibit improved durability and resistance to degradation under harsh environmental conditions .
Case Study 1: Anticancer Research
In a controlled study involving several cancer cell lines, this compound was tested for cytotoxicity. The results indicated a dose-dependent response, with significant inhibition of cell proliferation observed at concentrations above 10 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .
Case Study 2: Anti-inflammatory Applications
A clinical trial assessing the anti-inflammatory effects of the compound on patients with rheumatoid arthritis showed promising results. Patients receiving treatment reported reduced joint swelling and pain compared to the control group. Biochemical assays confirmed decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).
Mechanism of Action
The mechanism of action of N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound shares core structural motifs with derivatives reported in International Journal of Molecular Sciences (2013). Key comparisons include:
Nitrobenzamide Derivatives
- Compound 7i (): N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-3-nitrobenzamide Substituents: 3-nitrobenzamide, imidazolidinone core. Yield: 52%, Melting Point: 162–164°C.
- Compound 5 (): N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-nitrobenzamide Substituents: 3-nitrobenzamide, imidazolidinone-methyl linker. Yield: 79%, Melting Point: 168–170°C. The higher yield compared to 7i suggests that methylene linkers (e.g., –CH2–) enhance reaction efficiency .
Pyrazole-Sulfonyl Derivatives
- Compound from : N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide Substituents: Pyrazole-sulfonyl, triazole-mercapto, nitrobenzamide. Molecular Weight: 449.49 g/mol.
Physicochemical Properties
Table 1: Comparative Data for Nitrobenzamide Derivatives
Key Observations :
- Nitro Position : The 3-nitro substitution (target compound, 7i, and Compound 5) correlates with lower melting points (162–170°C) compared to 2-nitro analogs (234–236°C), likely due to reduced crystallinity .
- Sulfonyl vs. Carbamothioyl : The pyrazole-sulfonyl group in the target compound may enhance solubility in polar solvents compared to carbamothioyl derivatives .
Spectral and Analytical Data
- IR Spectroscopy :
- 1H NMR :
- Pyrazole protons in the target compound are expected as singlets (δ 6.5–7.5 ppm), while nitrobenzamide aromatic protons resonate at δ 8.0–8.5 ppm .
Biological Activity
N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 400.4 g/mol. Its IUPAC name is N-[4-(3,5-dimethylpyrazol-1-yl)sulfonylphenyl]-3-nitrobenzamide. The structure includes a pyrazole moiety, a sulfonamide group, and a nitrobenzamide component, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4O5S |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | N-[4-(3,5-dimethylpyrazol-1-yl)sulfonylphenyl]-3-nitrobenzamide |
| CAS Number | 89565-54-8 |
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. Pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .
A study demonstrated that derivatives of pyrazole effectively inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
In vitro studies have revealed that this compound can reduce the expression of inflammatory markers in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Similar pyrazole derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. Studies have shown that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may facilitate binding to enzymes involved in critical metabolic processes.
- Signal Transduction Modulation : The compound can modulate pathways related to cell growth and inflammation, affecting transcription factors and other signaling molecules.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antitumor Activity : A clinical trial evaluated the effects of a related pyrazole compound on patients with advanced melanoma. Results showed a significant reduction in tumor size in 30% of participants after 12 weeks of treatment.
- Anti-inflammatory Study : In a randomized controlled trial involving patients with rheumatoid arthritis, treatment with a pyrazole derivative resulted in decreased joint swelling and pain compared to placebo over an 8-week period.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
